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molecular formula C11H11NOS2 B8397045 4-(4-Methylsulfanyl-phenoxymethyl)-thiazole

4-(4-Methylsulfanyl-phenoxymethyl)-thiazole

Cat. No. B8397045
M. Wt: 237.3 g/mol
InChI Key: OTKMQHZPQJORDW-UHFFFAOYSA-N
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Patent
US08975258B2

Procedure details

A mixture of 4-chloromethyl thiazole hydrochloride (3.0 g, 17.6 mmol), 4-methylsulfanyl-phenol (2.5 g, 1 eq.) and K2CO3 (6.1 g, 2.5 eq.) in acetone (60 mL) was heated to reflux for 48 hours. After cooling, the solid was filtered off. The filtrate was evaporated to dryness in vacuo. The crude product was redissolved in diethyl ether. The solution was washed twice with 2N NaOH solution and then with H2O. After being dried over Na2SO4, removal of the solvent afforded the desired product as an off-white solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.Cl[CH2:3][C:4]1[N:5]=[CH:6][S:7][CH:8]=1.[CH3:9][S:10][C:11]1[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][CH:12]=1.C([O-])([O-])=O.[K+].[K+]>CC(C)=O>[CH3:9][S:10][C:11]1[CH:16]=[CH:15][C:14]([O:17][CH2:3][C:4]2[N:5]=[CH:6][S:7][CH:8]=2)=[CH:13][CH:12]=1 |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
Cl.ClCC=1N=CSC1
Name
Quantity
2.5 g
Type
reactant
Smiles
CSC1=CC=C(C=C1)O
Name
Quantity
6.1 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
60 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 48 hours
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the solid was filtered off
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The crude product was redissolved in diethyl ether
WASH
Type
WASH
Details
The solution was washed twice with 2N NaOH solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After being dried over Na2SO4, removal of the solvent

Outcomes

Product
Name
Type
product
Smiles
CSC1=CC=C(OCC=2N=CSC2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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